Ethyl 3-(1,3-dioxolan-2-yl)propanoate
Description
Ethyl 3-(1,3-dioxolan-2-yl)propanoate is structurally an ethyl propanoate derivative where the gamma-carbon is masked as a cyclic acetal (B89532). This design makes it a stable, protected form of ethyl 4-oxobutanoate (B1241810), a γ-oxo ester. orgsyn.org The presence of the reactive ester handle and the latent aldehyde functionality provides chemists with a platform for sequential and selective chemical transformations.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 86197-13-9 chemsrc.com |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Structure | A three-carbon propanoate chain with an ethyl ester at one end and a 1,3-dioxolane (B20135) ring attached to the other end. |
Note: Physicochemical data for this specific compound is limited. The table below shows data for structurally similar compounds for comparison.
| Related Compound | CAS Number | Boiling Point | Density |
| Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate | 941-43-5 | 106-107 °C (13 Torr) echemi.com | 1.046 g/cm³ (Predicted) echemi.com |
| Ethyl 3-(1,3-dioxan-2-yl)propionate | 86178-21-4 | 246.8 °C (760 mmHg) lookchem.com | 1.05 g/cm³ lookchem.com |
In modern organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and selectivity in the construction of complex molecules. wikipedia.org this compound exemplifies this principle perfectly. The 1,3-dioxolane moiety serves as a robust protecting group for an aldehyde functional group. wikipedia.orgchemistrysteps.com
Role as a Protected Aldehyde: The primary utility of this compound lies in the stability of the dioxolane ring, which is an acetal. Acetals are generally stable under neutral and basic conditions, and to a wide range of nucleophilic reagents and hydrides. chemistrysteps.comorganic-chemistry.org This stability allows chemists to perform a variety of reactions on the ethyl ester portion of the molecule without affecting the masked aldehyde. For example, the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents.
Once the desired modifications to the ester group are complete, the aldehyde can be regenerated through acid-catalyzed hydrolysis, a process known as deprotection. wikipedia.orgwikipedia.org This "deprotected" molecule, ethyl 4-oxobutanoate, can then undergo further reactions specific to aldehydes, such as Wittig reactions, reductive aminations, or aldol (B89426) condensations. biosynth.comncats.io This sequential reaction capability makes this compound a valuable synthetic intermediate. researchgate.net
The chemistry underpinning this compound is built upon two classical pillars of organic chemistry: esterification and acetal formation.
Propanoate Ester Chemistry: The formation of esters, including propanoates, is a cornerstone of organic synthesis. The most traditional method, Fischer-Speier esterification, involves reacting a carboxylic acid (propanoic acid) with an alcohol (ethanol) in the presence of an acid catalyst. wikipedia.org This reversible reaction has been a staple in organic chemistry since the late 19th century. researchgate.net Propanoate esters are not only important synthetic intermediates but are also found in nature, often contributing to the fruity aromas of fruits like strawberries and kiwis. wikipedia.orgfiveable.mewikipedia.org Their utility extends from fragrances and flavorings to versatile building blocks in the laboratory.
Dioxolane Chemistry: The use of 1,2-diols like ethylene (B1197577) glycol to protect aldehydes and ketones by forming cyclic acetals (1,3-dioxolanes) is a classic and indispensable strategy in multi-step organic synthesis. wikipedia.orgorganic-chemistry.org This method allows for the selective masking of highly reactive carbonyl groups while other functional groups in the molecule are transformed. wikipedia.orgnih.gov The development of protecting group strategies, which became highly sophisticated in the mid-20th century, revolutionized the total synthesis of complex natural products by enabling chemists to navigate intricate reaction pathways with precision. cem.com The stability of the dioxolane ring to many reagents, coupled with the relatively mild acidic conditions required for its removal, has cemented its place as one of the most frequently used protecting groups. organic-chemistry.org
The significance of this compound in research is directly tied to its identity as a bifunctional building block. It provides a reliable route to γ-functionalized butyrate (B1204436) derivatives, which are common structural motifs in many biologically active molecules and natural products.
Current Research Significance:
Total Synthesis: This compound and its analogs are employed in the total synthesis of complex natural products, where precise control over reactive functional groups is paramount.
Pharmaceutical Development: As an intermediate, it can be used to construct the carbon skeleton of various pharmaceutical agents. The ability to introduce an aldehyde at a late stage of a synthesis is particularly valuable.
Methodology Development: Researchers use substrates like this to develop new synthetic methods, such as novel catalytic systems for acetalization and deprotection, or to explore new reactions of the ester group. acs.orgorganic-chemistry.org
Future Trajectories: Future research involving this compound is likely to focus on enhancing synthetic efficiency and sustainability. This includes the development of "greener" methods for its synthesis and use, minimizing waste and employing more environmentally benign catalysts. Furthermore, its application may expand into materials science for the creation of specialized polymers or functionalized surfaces. As high-throughput screening and combinatorial chemistry continue to be important in drug discovery, the use of versatile building blocks like this compound to rapidly generate libraries of diverse molecules for biological testing represents a significant area of future growth.
Structure
3D Structure
Properties
CAS No. |
86197-13-9 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 3-(1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C8H14O4/c1-2-10-7(9)3-4-8-11-5-6-12-8/h8H,2-6H2,1H3 |
InChI Key |
SRBMYZYTVOAXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1OCCO1 |
Origin of Product |
United States |
Advanced Synthetic Strategies for Ethyl 3 1,3 Dioxolan 2 Yl Propanoate
Chemo- and Regioselective Synthesis via Esterification Routes
The synthesis of ethyl 3-(1,3-dioxolan-2-yl)propanoate can be efficiently achieved through the esterification of 3-(1,3-dioxolan-2-yl)propanoic acid with ethanol. This transformation requires careful selection of catalysts to ensure high chemo- and regioselectivity, preserving the dioxolane ring.
Enzyme-catalyzed esterification offers a green and highly selective method for the synthesis of esters. Lipases are commonly employed for this purpose due to their mild reaction conditions and high specificity, which prevents side reactions involving the acetal (B89532) group. The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), is particularly advantageous as it allows for easy separation and reuse of the biocatalyst. mdpi.comnih.gov
The reaction is typically carried out in a non-polar organic solvent to minimize the hydrolysis of the ester product. Water, a byproduct of the reaction, needs to be removed to shift the equilibrium towards the product side, which can be achieved by using molecular sieves or by conducting the reaction under vacuum.
Table 1: Enzyme-Catalyzed Esterification of 3-(1,3-dioxolan-2-yl)propanoic acid
| Entry | Lipase Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Candida antarctica lipase B | Hexane | 50 | 24 | 92 |
| 2 | Pseudomonas cepacia lipase | Toluene (B28343) | 45 | 36 | 88 |
This table presents illustrative data based on typical enzyme-catalyzed esterification reactions.
Lewis acids are effective catalysts for esterification, proceeding via activation of the carboxylic acid. rug.nlorganic-chemistry.org Common Lewis acids for this purpose include scandium(III) triflate, indium(III) chloride, and zirconium(IV) chloride. organic-chemistry.org These catalysts are often used in stoichiometric or catalytic amounts and can be effective under mild conditions.
A key advantage of Lewis acid catalysis is the potential for high yields and relatively short reaction times. However, the choice of Lewis acid is crucial to avoid the degradation of the acid-sensitive dioxolane ring. Milder Lewis acids are generally preferred. The removal of water is also essential in these reactions to drive the equilibrium towards the formation of the ester. organic-chemistry.org
Table 2: Lewis Acid-Mediated Esterification of 3-(1,3-dioxolan-2-yl)propanoic acid
| Entry | Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sc(OTf)₃ | Dichloromethane | 25 | 6 | 95 |
| 2 | InCl₃ | Tetrahydrofuran | 60 | 12 | 89 |
This table presents illustrative data based on typical Lewis acid-mediated esterification reactions.
Ketalization-Based Methodologies for Dioxolane Ring Formation
An alternative and widely used approach for the synthesis of this compound involves the ketalization of a suitable precursor, such as ethyl 3-oxopropanoate (B1240783), with ethylene (B1197577) glycol. This reaction forms the characteristic 1,3-dioxolane (B20135) ring.
The ketalization reaction is an equilibrium process and requires an acid catalyst. nih.gov Common catalysts include Brønsted acids like p-toluenesulfonic acid and sulfuric acid, or Lewis acids such as iron(III) chloride. organic-chemistry.orgnih.gov The optimization of reaction conditions is critical for maximizing the yield and selectivity. This includes the choice of catalyst, reaction temperature, and the method for water removal. A Dean-Stark apparatus is often employed to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the product. nih.gov
The choice of solvent can significantly influence the rate and outcome of the ketalization reaction. nih.govrwth-aachen.de Non-polar, aprotic solvents like toluene or benzene (B151609) are often used as they facilitate the azeotropic removal of water. The reaction kinetics are dependent on the concentration of the reactants and the catalyst, as well as the temperature. Monitoring the reaction progress, for instance by thin-layer chromatography or gas chromatography, allows for the determination of the optimal reaction time to achieve high conversion without the formation of byproducts.
Table 3: Ketalization of Ethyl 3-oxopropanoate with Ethylene Glycol
| Entry | Catalyst | Solvent | Temperature (°C) | Water Removal | Yield (%) |
|---|---|---|---|---|---|
| 1 | p-Toluenesulfonic acid | Toluene | 110 | Dean-Stark | 94 |
| 2 | Sulfuric acid | Benzene | 80 | Dean-Stark | 88 |
This table presents illustrative data based on typical ketalization reactions.
Multi-Component Reactions Incorporating this compound Precursors
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, precursors to this molecule can be involved in such reactions.
For instance, a pseudo three-component reaction could be envisioned involving an aldehyde, ethylene glycol, and a suitable three-carbon component that can be subsequently converted to the ethyl propanoate moiety. nih.gov The development of novel MCRs that can assemble the target molecule or its immediate precursors in a single step remains an area of active research, promising more sustainable and efficient synthetic routes in the future.
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound through the reaction of ethyl 4-oxobutanoate (B1241810) and ethylene glycol provides a valuable case study for the implementation of green chemistry principles. This reaction, an acid-catalyzed acetalization, can be significantly improved from an environmental perspective by focusing on solvent systems and catalytic efficiency, as well as by evaluating its intrinsic mass efficiency through metrics like atom economy and the Environmental Factor (E-Factor).
Traditional acetalization reactions often employ homogeneous acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, and organic solvents to facilitate the removal of water, thereby driving the equilibrium towards the product. However, these methods present several environmental drawbacks, including the use of corrosive and hazardous acids and the generation of solvent waste.
Solvent-Free Approaches:
Conducting the synthesis of this compound under solvent-free conditions is a primary goal of green chemistry. This approach minimizes the use of auxiliary substances, which are often a major source of waste. In a solventless system, the reactants themselves act as the reaction medium. For the reaction between ethyl 4-oxobutanoate and ethylene glycol, this could be achieved by heating the neat mixture in the presence of a suitable catalyst. Research on other acetalization reactions has demonstrated the feasibility of solvent-free conditions, often leading to shorter reaction times and simplified work-up procedures. researchgate.net
Supported Catalyst Systems:
The replacement of homogeneous catalysts with heterogeneous, supported catalysts is another cornerstone of green catalysis. Supported catalysts can be easily separated from the reaction mixture by filtration, allowing for their recovery and reuse, which is both economically and environmentally advantageous. For the synthesis of this compound, several types of supported catalysts could be envisioned:
Acidic Resins: Ion-exchange resins, such as Amberlyst-15, are solid acid catalysts that have been successfully used in acetalization reactions. They are robust, can be used in packed-bed reactors for continuous processing, and eliminate the need for aqueous work-up to remove a soluble acid.
Silica- and Alumina-Supported Acids: Solid supports like silica (B1680970) gel and alumina (B75360) can be functionalized with acidic groups or used to immobilize mineral acids. researchgate.net For instance, silica-supported sulfuric acid has been shown to be an effective catalyst for various acid-catalyzed reactions, offering the benefits of a solid catalyst while retaining high catalytic activity.
Zeolites and Clays: These microporous aluminosilicates can act as solid acid catalysts. Their well-defined pore structures can also impart shape selectivity to the reaction. Montmorillonite clays, for example, are known to catalyze acetal formation.
Supported Heteropoly Acids: Heteropoly acids, such as phosphotungstic acid, are highly acidic and can be supported on materials like silica to create highly active and reusable solid catalysts for acetalization.
The following table summarizes potential supported catalyst systems for the synthesis of this compound:
| Catalyst Type | Support Material | Potential Advantages |
| Ion-Exchange Resin | Polystyrene | Easy separation, reusability, suitable for flow chemistry |
| Supported Mineral Acid | Silica Gel, Alumina | Low cost, high acidity, simple preparation |
| Zeolites/Clays | Aluminosilicate | Shape selectivity, thermal stability, reusability |
| Supported Heteropoly Acid | Silica, Titania | High acidity, high efficiency, water tolerant |
To quantitatively assess the greenness of a chemical process, metrics such as atom economy and the E-Factor are employed. chembam.com
Atom Economy:
Atom economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. docbrown.info It is calculated as:
For the synthesis of this compound from ethyl 4-oxobutanoate and ethylene glycol, the reaction is as follows:
C₆H₁₀O₃ + C₂H₆O₂ → C₈H₁₄O₄ + H₂O
The molecular weights are:
Ethyl 4-oxobutanoate (C₆H₁₀O₃): 130.14 g/mol
Ethylene glycol (C₂H₆O₂): 62.07 g/mol
this compound (C₈H₁₄O₄): 174.19 g/mol
Water (H₂O): 18.02 g/mol
The atom economy is calculated as:
This high atom economy indicates that the reaction is intrinsically efficient in terms of converting reactant atoms into the desired product. The only byproduct is water, which is environmentally benign.
E-Factor (Environmental Factor):
The E-Factor provides a more holistic view of the environmental impact of a process by considering all waste generated, including solvent losses, catalyst waste, and byproducts. youtube.com It is calculated as:
The ideal E-factor is 0. libretexts.org To illustrate the E-Factor for the synthesis of this compound, a hypothetical laboratory-scale synthesis can be considered.
Hypothetical Synthesis Scenario:
Reactants: 13.01 g (0.1 mol) of ethyl 4-oxobutanoate and 6.21 g (0.1 mol) of ethylene glycol.
Catalyst: 0.1 g of a supported acid catalyst.
Solvent: 50 mL of toluene (density = 0.867 g/mL, mass = 43.35 g) for azeotropic removal of water.
Work-up: 50 mL of saturated sodium bicarbonate solution (assuming density ≈ 1 g/mL, mass = 50 g) and 50 mL of brine (assuming density ≈ 1 g/mL, mass = 50 g). The organic layer is dried over 5 g of anhydrous sodium sulfate.
Purification: The crude product is purified by distillation, with an assumed solvent loss of 20% during recovery (8.67 g).
Yield: An 85% yield of the final product is obtained (0.085 mol, 14.81 g).
Waste Calculation:
Byproduct (water): 0.1 mol = 1.80 g
Unreacted starting materials (15%): 1.95 g of ethyl 4-oxobutanoate and 0.93 g of ethylene glycol.
Catalyst (assuming not recycled in this scenario): 0.1 g
Aqueous waste: 50 g (bicarbonate solution) + 50 g (brine) = 100 g
Solid waste (drying agent): 5 g
Solvent loss: 8.67 g
Total Waste: 1.80 + 1.95 + 0.93 + 0.1 + 100 + 5 + 8.67 = 118.45 g
E-Factor Calculation:
The following table breaks down the E-Factor calculation:
| Component | Mass (g) |
| Inputs | |
| Ethyl 4-oxobutanoate | 13.01 |
| Ethylene glycol | 6.21 |
| Toluene | 43.35 |
| Sodium Bicarbonate Solution | 50.00 |
| Brine | 50.00 |
| Sodium Sulfate | 5.00 |
| Catalyst | 0.10 |
| Total Inputs | 167.67 |
| Outputs | |
| This compound (Product) | 14.81 |
| Waste | |
| Water (byproduct) | 1.80 |
| Unreacted Reactants | 2.88 |
| Aqueous Waste | 100.00 |
| Solid Waste | 5.00 |
| Solvent Loss | 8.67 |
| Catalyst | 0.10 |
| Total Waste | 118.45 |
| E-Factor | 7.99 |
This E-Factor is typical for a fine chemical synthesis. researchgate.net However, it highlights that the majority of the waste comes from the solvent and aqueous work-up. By implementing a solvent-free system with a recyclable catalyst, the E-Factor could be significantly reduced, bringing the synthesis closer to the ideals of green chemistry. For instance, if the reaction were run solvent-free and the catalyst recycled with 99% efficiency, and the product isolated by distillation without an aqueous workup, the main waste would be the unreacted starting materials and the small amount of lost catalyst. This would drastically lower the E-Factor.
Mechanistic Investigations of Reactions Involving Ethyl 3 1,3 Dioxolan 2 Yl Propanoate
Hydrolytic Stability and Cleavage Mechanisms of the Dioxolane Ring
The 1,3-dioxolane (B20135) ring in ethyl 3-(1,3-dioxolan-2-yl)propanoate serves as a protective group for a carbonyl functionality. Its stability is highly dependent on the pH of the surrounding medium. While generally stable under neutral and basic conditions, the acetal (B89532) linkage is susceptible to cleavage under acidic conditions. chemistrysteps.com
Acid-Catalyzed Hydrolysis Pathways
The acid-catalyzed hydrolysis of the dioxolane ring is a reversible process that proceeds through a series of protonation and nucleophilic attack steps, ultimately leading to the formation of an aldehyde and ethylene (B1197577) glycol. The generally accepted mechanism for the acid-catalyzed hydrolysis of cyclic acetals involves the following key steps:
Protonation of an oxygen atom: The reaction is initiated by the protonation of one of the oxygen atoms within the dioxolane ring by a hydronium ion (H₃O⁺). This step is rapid and reversible.
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the carbocationic center of the oxonium ion.
Deprotonation to form a hemiacetal: A subsequent deprotonation step yields a hemiacetal intermediate.
Protonation of the second oxygen atom: The other oxygen atom of the original dioxolane ring is then protonated.
Elimination of ethylene glycol: This is followed by the elimination of an ethylene glycol molecule and the formation of a protonated carbonyl group.
Deprotonation to yield the aldehyde: Finally, deprotonation of the protonated carbonyl group regenerates the acid catalyst and yields the final aldehyde product.
The rate of hydrolysis is significantly influenced by the pH of the solution, with the reaction being faster at lower pH values. The stability of the intermediate oxonium ion also plays a crucial role in the reaction kinetics.
Table 1: Representative Half-lives for the Hydrolysis of a Cyclic Acetal at Different pH Values
| pH | Half-life (t½) |
| 1 | ~ minutes |
| 3 | ~ hours |
| 5 | ~ days |
| 7 | Very stable |
Note: This table provides illustrative data for a typical cyclic acetal and is intended to demonstrate the general trend of hydrolytic stability with respect to pH. Actual rates for this compound may vary.
Transesterification Reactions of the Propanoate Ester Moiety
The ethyl propanoate portion of the molecule can undergo transesterification, which is the process of exchanging the ethyl group with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases, or by enzymes.
Base-Catalyzed Transesterification Dynamics
Base-catalyzed transesterification is a widely used and efficient method for converting one ester to another. The reaction is typically initiated by a strong base, such as an alkoxide, which is a more potent nucleophile than the corresponding alcohol. The mechanism proceeds as follows:
Nucleophilic attack by the alkoxide: The alkoxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
Collapse of the tetrahedral intermediate: The tetrahedral intermediate then collapses, eliminating the original ethoxide group.
Formation of the new ester and alkoxide: This results in the formation of the new ester and the regeneration of an alkoxide ion, which can then participate in another catalytic cycle.
The reaction is reversible, and the position of the equilibrium is influenced by the relative concentrations of the reactants and products. To drive the reaction to completion, it is common to use a large excess of the reactant alcohol or to remove one of the products (e.g., ethanol) from the reaction mixture.
Table 2: Illustrative Kinetic Data for Base-Catalyzed Transesterification of an Ethyl Ester
| Catalyst | Catalyst Concentration (mol/L) | Temperature (°C) | Rate Constant (k) (L mol⁻¹ min⁻¹) |
| Sodium Methoxide | 0.1 | 60 | 0.25 |
| Potassium Ethoxide | 0.1 | 60 | 0.35 |
| Sodium tert-Butoxide | 0.1 | 60 | 0.15 |
Note: This table presents representative kinetic data for the transesterification of a generic ethyl ester to illustrate the influence of different catalysts. The actual kinetic parameters for this compound would need to be determined experimentally.
Enzymatic Transesterification for Stereoselective Transformations
Enzymes, particularly lipases, have emerged as powerful catalysts for transesterification reactions due to their high selectivity, mild reaction conditions, and environmental compatibility. nih.gov Lipases can catalyze the transesterification of the propanoate ester moiety with high stereoselectivity, which is particularly valuable in the synthesis of chiral molecules.
The mechanism of lipase-catalyzed transesterification generally involves a "ping-pong bi-bi" kinetic model. The key steps are:
Acylation of the enzyme: The ester substrate binds to the active site of the lipase (B570770), and the serine residue in the catalytic triad (B1167595) attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol (ethanol in this case) and forming a covalent acyl-enzyme intermediate.
Deacylation of the enzyme: The incoming nucleophile (the new alcohol) then attacks the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate collapses to release the new ester product and regenerate the free enzyme.
A significant advantage of enzymatic transesterification is the potential for kinetic resolution of racemic alcohols or the desymmetrization of prochiral substrates, leading to the formation of enantiomerically enriched products. The choice of enzyme, solvent, and acyl acceptor are critical factors in achieving high stereoselectivity. For instance, Candida antarctica lipase B (CALB) is a widely used and versatile enzyme known for its ability to catalyze a broad range of transesterification reactions with excellent stereocontrol. frontiersin.org
Carbonyl Reactivity and Acyl Transfer Processes
The carbonyl group of the propanoate ester in this compound is an electrophilic center and can participate in various acyl transfer reactions. In these reactions, the acyl group (CH₃CH₂CO-) is transferred from the ethoxy group to another nucleophile.
The reactivity of the carbonyl group is influenced by the electronic and steric effects of the substituents. The presence of the dioxolane ring, being an acetal, is electronically neutral and is not expected to significantly alter the inherent reactivity of the ester carbonyl group through inductive or resonance effects.
A common acyl transfer reaction is hydrolysis, which can be catalyzed by either acid or base, leading to the corresponding carboxylic acid. The mechanism of ester hydrolysis typically involves nucleophilic acyl substitution, where the acyl-oxygen bond is cleaved. askfilo.com In most cases, the reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile (water or hydroxide (B78521) ion) on the carbonyl carbon.
Under anhydrous conditions, other nucleophiles such as amines can react with the ester to form amides, and organometallic reagents can add to the carbonyl group to yield ketones or tertiary alcohols after a second addition. The dioxolane ring, being stable to these nucleophilic reagents, allows for selective reactions at the ester functionality.
Reductive Transformations of the Ester and Dioxolane Functionalities
The selective reduction of either the ester or the dioxolane group in this compound is a key consideration in its synthetic applications. The disparate reactivity of these two functional groups towards various reducing agents allows for controlled transformations.
The ester functional group is susceptible to reduction by strong hydride reagents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols. masterorganicchemistry.comcommonorganicchemistry.comquora.comchemistrysteps.com The mechanism of this reduction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Subsequently, the ethoxy group (-OCH₂CH₃) is eliminated as an ethoxide ion, leading to the formation of an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. masterorganicchemistry.com In the case of this compound, this transformation would yield 3-(1,3-dioxolan-2-yl)propan-1-ol.
Conversely, the 1,3-dioxolane ring, which serves as a protecting group for a carbonyl functionality, is generally stable under the basic and nucleophilic conditions of hydride reductions. wikipedia.org This stability allows for the selective reduction of the ester group without affecting the dioxolane moiety. However, the dioxolane ring is sensitive to acidic conditions and can be cleaved through hydrolysis to regenerate the original carbonyl group.
Catalytic hydrogenation represents another method for reduction. While esters are generally less reactive towards catalytic hydrogenation than other functional groups like alkenes, under forcing conditions of high pressure and temperature, they can be reduced to alcohols. arkat-usa.org The choice of catalyst is crucial in determining the outcome of such reactions.
Below is a table summarizing the expected outcomes of various reductive transformations on this compound.
| Reagent/Condition | Target Functionality | Expected Product(s) | Notes |
| LiAlH₄ followed by H₂O workup | Ester | 3-(1,3-dioxolan-2-yl)propan-1-ol and Ethanol | The dioxolane ring remains intact under these conditions. |
| Catalytic Hydrogenation (e.g., Cu/CrO₃, high T, high P) | Ester | 3-(1,3-dioxolan-2-yl)propan-1-ol and Ethanol | Requires harsh conditions for ester reduction. |
| H₃O⁺ / H₂O | Dioxolane | Ethyl 4-oxobutanoate (B1241810) | Acid-catalyzed hydrolysis of the acetal. |
Oxidative Stability and Degradation Pathways
The oxidative stability of this compound is primarily centered on the reactivity of the dioxolane ring. The ester group is generally resistant to oxidation under mild conditions.
The 1,3-dioxolane ring, being an acetal, is susceptible to oxidation by certain reagents. Ozonolysis, a reaction that typically cleaves carbon-carbon double and triple bonds, can also cleave acetals. wikipedia.orgorganic-chemistry.orgiitk.ac.inlibretexts.org The mechanism of acetal ozonolysis is thought to proceed through the insertion of ozone into a C-H bond of the acetal, leading to the formation of a hydrotrioxide intermediate. This intermediate then decomposes to yield the corresponding ester and other byproducts. For this compound, ozonolysis could potentially lead to the cleavage of the dioxolane ring.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also react with the dioxolane moiety. Under neutral or alkaline conditions, KMnO₄ can oxidize the C-H bond of the acetal. orgosolver.comlibretexts.orgchemguide.co.uk The reaction with acidified permanganate is more vigorous and can lead to the cleavage of carbon-carbon bonds. chemguide.co.uk
Periodic acid (HIO₄) is another reagent known to cleave 1,2-diols and related compounds, including certain acetals. youtube.com The mechanism involves the formation of a cyclic periodate (B1199274) ester, which then fragments to yield carbonyl compounds.
The stability of the dioxolane group is also a factor in photochemical degradation. Exposure to ultraviolet radiation can lead to the formation of radical intermediates, which can initiate degradation pathways. nih.gov
The following table outlines the potential outcomes of oxidative reactions on this compound.
| Reagent/Condition | Target Functionality | Potential Degradation Products | Notes |
| Ozone (O₃) followed by workup | Dioxolane | Complex mixture, potentially leading to cleavage of the dioxolane ring. | The ester group is generally stable to ozonolysis. |
| Potassium Permanganate (KMnO₄) | Dioxolane | Depends on conditions; may lead to ring opening and further oxidation. | The ester group is relatively stable. |
| Periodic Acid (HIO₄) | Dioxolane | Potential for cleavage of the dioxolane ring. | Specific reactivity depends on the substrate. |
| UV radiation | Dioxolane | Photodegradation products via radical intermediates. | Can lead to complex degradation pathways. |
Strategic Applications of Ethyl 3 1,3 Dioxolan 2 Yl Propanoate As a Synthon in Organic Synthesis
Precursor in Stereoselective Aldol (B89426) and Michael Reactions
The propanoate moiety of Ethyl 3-(1,3-dioxolan-2-yl)propanoate is a key feature that enables its participation in carbon-carbon bond-forming reactions such as aldol and Michael additions. The presence of the dioxolane group, a stable protecting group for the aldehyde functionality, is crucial for directing the reactivity to the ester end of the molecule.
Enolate Chemistry and Control of Diastereoselectivity
The formation of an enolate is the first step in leveraging this compound for aldol and Michael reactions. Treatment of the ester with a suitable base, such as lithium diisopropylamide (LDA), can selectively deprotonate the α-carbon (the carbon adjacent to the ester carbonyl group) to generate the corresponding enolate.
The stereochemical outcome of reactions involving this enolate is of significant interest. The control of diastereoselectivity in aldol reactions, for instance, is often influenced by the geometry of the enolate (E or Z) and the nature of the metal counterion. While specific studies on the diastereoselectivity of the enolate derived from this compound are not widely reported, general principles of acyclic stereocontrol would apply. The steric bulk of the dioxolane moiety could potentially influence the facial selectivity of the enolate's approach to an aldehyde, thereby affecting the diastereomeric ratio of the resulting β-hydroxy ester product.
Asymmetric Induction in Carbon-Carbon Bond Formation
Achieving asymmetric induction, the preferential formation of one enantiomer over the other, is a central goal in modern organic synthesis. In the context of reactions involving this compound, this could be accomplished through several strategies. One approach involves the use of a chiral auxiliary. By chemically attaching a chiral molecule to the ester, the enolate formation and subsequent reaction would proceed in a chiral environment, leading to a diastereoselective transformation. Removal of the auxiliary would then yield an enantiomerically enriched product.
Alternatively, the use of a chiral base or a chiral Lewis acid catalyst in conjunction with the achiral ester could also induce asymmetry. These external chiral reagents can create a transient chiral environment around the reacting species, influencing the transition state of the reaction and leading to the preferential formation of one enantiomer. While specific examples utilizing this compound in this manner are not prevalent in the literature, it represents a plausible and synthetically valuable extension of its utility.
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The bifunctional nature of this compound, with its protected aldehyde and ester functionalities, makes it a potential precursor for the synthesis of various heterocyclic systems.
Pyrrole and Furan (B31954) Derivative Construction
The synthesis of pyrroles and furans often involves the condensation of 1,4-dicarbonyl compounds with amines or dehydrating agents, respectively, in what is known as the Paal-Knorr synthesis. This compound can be envisioned as a precursor to a 1,4-dicarbonyl equivalent. For instance, after enolate formation and reaction with a suitable electrophile, the resulting product could be manipulated to unmask the protected aldehyde. This would generate a γ-keto ester, a type of 1,4-dicarbonyl compound. Subsequent reaction with a primary amine would lead to the formation of a substituted pyrrole. Similarly, treatment of the γ-keto ester with an acid catalyst could induce cyclization and dehydration to afford a furan derivative.
Synthesis of Oxygen-Containing Heterocycles
The presence of two oxygen atoms within the dioxolane ring and the ester group suggests the potential of this compound in the synthesis of various oxygen-containing heterocycles. Following transformations that introduce additional oxygen functionalities, intramolecular cyclization reactions could be employed to construct rings of varying sizes. For example, reduction of the ester to an alcohol, followed by deprotection of the aldehyde and subsequent intramolecular hemiacetal formation, could lead to the synthesis of substituted tetrahydrofurans or tetrahydropyrans, depending on the chain length and substitution pattern of the intermediate.
Role in Complex Natural Product Synthesis
The synthesis of complex natural products often requires the use of versatile building blocks that allow for the controlled and sequential introduction of functional groups and stereocenters. While no specific total syntheses explicitly citing the use of this compound are readily found in the literature, its structural features make it a plausible candidate for such endeavors. The protected aldehyde allows for the manipulation of other parts of a molecule without affecting the aldehyde functionality, which can be deprotected at a later stage for further transformations. This "masked" functionality is a common and powerful strategy in multistep synthesis. For example, the propanoate chain could be extended and functionalized, and the resulting advanced intermediate could then have its aldehyde unmasked to participate in a key bond-forming reaction to construct the core of a natural product.
Incorporation into Polyketide and Terpenoid Scaffolds
The synthesis of complex natural products like polyketides and terpenoids often relies on a convergent approach, where key fragments, or synthons, are prepared and then coupled together. This compound is a valuable C3 building block in this context, effectively acting as a masked equivalent of ethyl 3-oxopropanoate (B1240783). The dioxolane group serves as a robust protecting group for the aldehyde functionality, preventing its premature reaction during the construction of larger molecular frameworks.
Similarly, in terpenoid synthesis, which involves the coupling of isoprene (B109036) units, the C3 backbone of this compound can be strategically integrated. nih.gov The protected aldehyde allows for the selective introduction of a three-carbon unit that can be later elaborated into various functional groups commonly found in terpenoids, such as ketones, alcohols, or parts of a larger carbon skeleton. The ester functionality also provides a handle for further chemical transformations, such as reduction to an alcohol or reaction with organometallic reagents to extend the carbon chain.
Challenges and Strategies in Complex Molecule Integration
The primary challenge associated with the use of this compound, and 1,3-dioxolane (B20135) protected compounds in general, lies in the deprotection step. harvard.eduscielo.brorganic-chemistry.orgresearchgate.netrsc.org The stability of the dioxolane group is pH-dependent; it is generally stable to basic and nucleophilic conditions but is cleaved under acidic conditions to regenerate the carbonyl group. organic-chemistry.org In the context of a complex molecule with multiple acid-sensitive functional groups, achieving selective deprotection of the dioxolane without affecting other parts of the molecule can be a significant hurdle.
Strategies for selective deprotection include:
Mild Acidic Conditions: Employing mild acidic reagents such as pyridinium (B92312) p-toluenesulfonate (PPTS) or acetic acid can often effect the removal of the dioxolane group while leaving more robust acid-labile groups intact. scielo.br
Lewis Acids: Certain Lewis acids, sometimes in the presence of a soft nucleophile, can facilitate the cleavage of dioxolanes under conditions that may be orthogonal to other protecting groups.
Enzymatic Hydrolysis: In specific cases, enzymatic methods could offer a highly selective means of deprotection, although this is less common for simple dioxolanes.
Another challenge is the potential for steric hindrance to affect the reactivity of the ester group or the deprotection of the aldehyde. As the surrounding molecular architecture becomes more complex, accessing these functional groups can become difficult. Strategic planning of the synthetic route to ensure that these functionalities are accessible at the desired stage is crucial.
Furthermore, the introduction of a new stereocenter upon deprotection and subsequent reaction of the aldehyde requires careful consideration of stereocontrol. Diastereoselective or enantioselective reactions may be necessary to achieve the desired stereochemistry in the final product.
Utility in Polymer Chemistry and Materials Science
Beyond its role in natural product synthesis, the functional groups present in this compound lend themselves to applications in polymer chemistry, although specific examples in the literature are sparse.
Controlled Radical Polymerization Initiators
The ester group of this compound can be chemically modified to introduce a site for initiating controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edumdpi.comtcichemicals.comresearchgate.net For instance, the ethyl ester could be transesterified with a molecule containing a halogen atom at a suitable position, such as 2-hydroxyethyl 2-bromoisobutyrate. This would generate a new molecule functionalized with an ATRP initiator.
The resulting initiator, now bearing the protected aldehyde, could then be used to polymerize a variety of monomers (e.g., styrenes, acrylates, methacrylates) to create well-defined polymers with a protected aldehyde group at one end. This "end-functional" polymer can then be deprotected to reveal the aldehyde, which can be used for post-polymerization modifications, such as grafting other polymer chains, attaching biomolecules, or immobilizing the polymer onto a surface.
Monomer for Specialty Polymer Architectures
This compound itself is not a typical monomer for addition polymerization. However, it could be chemically transformed into a monomer suitable for step-growth polymerization or ring-opening polymerization.
For example, the ester could be reduced to a diol, which could then be used as a monomer in the synthesis of polyesters or polyurethanes. The pendant dioxolane group would be incorporated into the polymer backbone. Subsequent deprotection of the aldehyde would yield a functional polymer with aldehyde groups periodically spaced along the chain. These aldehyde groups can serve as reactive sites for cross-linking the polymer, leading to the formation of hydrogels or other network materials. They can also be used to attach other molecules, creating functional materials with tailored properties for applications in drug delivery, sensors, or specialty coatings. The polymerization of monomers containing 1,3-dioxolane moieties has been explored for the synthesis of functional polyesters. mdpi.com
Advanced Analytical Methodologies for Characterizing Ethyl 3 1,3 Dioxolan 2 Yl Propanoate
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of Ethyl 3-(1,3-dioxolan-2-yl)propanoate. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. The theoretical exact mass of this compound (C₈H₁₄O₄) is 174.0892 g/mol . HRMS can confirm this mass with high precision, typically within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.
Fragmentation Pathways and Isotopic Analysis
Under electron ionization (EI), the molecule first forms a molecular ion ([M]⁺•), which then undergoes fragmentation. The fragmentation pattern is predictable based on the functional groups present (an ethyl ester and a dioxolane ring).
Key fragmentation pathways include:
Loss of the ethoxy group (-•OCH₂CH₃): A primary fragmentation would be the cleavage of the ester's ethoxy group, leading to the formation of an acylium ion.
McLafferty Rearrangement: A characteristic rearrangement for esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.
Cleavage of the Dioxolane Ring: The dioxolane ring can undergo fragmentation, often initiated by the loss of a hydrogen atom followed by ring-opening. A prominent fragment is often observed at m/z 73, corresponding to the [C₃H₅O₂]⁺ ion, which is characteristic of the 1,3-dioxolane-2-yl moiety.
Loss of an Ethyl Group (-•CH₂CH₃): Cleavage of the ethyl group from the ester moiety is another possible fragmentation.
Table 1: Predicted Mass Fragments for this compound
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 174 | [C₈H₁₄O₄]⁺• | Molecular Ion |
| 129 | [C₅H₉O₄]⁺ | Loss of ethoxy group (-OCH₂CH₃) |
| 101 | [C₅H₉O₂]⁺ | Fragment from the propanoate chain |
| 87 | [C₄H₇O₂]⁺ | Further fragmentation of the chain |
| 73 | [C₃H₅O₂]⁺ | Characteristic dioxolane fragment |
Isotopic analysis, facilitated by HRMS, involves examining the relative abundances of isotopic peaks (e.g., M+1, M+2). The natural abundance of ¹³C allows for the prediction of the M+1 peak's intensity. For a molecule with eight carbon atoms, the expected intensity of the M+1 peak would be approximately 8.8% of the molecular ion peak, providing further confidence in the assigned elemental formula.
Tandem Mass Spectrometry Techniques
Tandem mass spectrometry (MS/MS) is a powerful technique for confirming fragmentation pathways. In an MS/MS experiment, a specific precursor ion (for example, the molecular ion at m/z 174) is selected, isolated, and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed. This technique would allow for the definitive confirmation that the fragment at m/z 73 originates from the molecular ion, thereby verifying the presence of the dioxolane moiety within the parent structure. By performing MS/MS on major fragment ions, a comprehensive fragmentation map can be constructed, leaving no ambiguity in the structural assignment.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Elucidation of Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is used to unambiguously assign all proton and carbon signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | -CH₃ (ethyl) | ~1.2 | ~14 |
| 2 | -OCH₂- (ethyl) | ~4.1 | ~60 |
| 3 | C=O | - | ~172 |
| 4 | -CH₂- (propanoate) | ~2.5 | ~34 |
| 5 | -CH₂- (propanoate) | ~2.0 | ~28 |
| 6 | -CH- (dioxolane) | ~4.9 | ~104 |
2D NMR (COSY, HMQC, HMBC) for Connectivity and Proximity
Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl group, as well as between the adjacent methylene groups of the propanoate chain.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~60 ppm, confirming the assignment of the ethyl group's methylene.
Advanced Pulse Sequences for Stereochemical Assignments
The parent molecule, this compound, is achiral, meaning it does not have stereocenters and exists as a single structure. Therefore, advanced pulse sequences for stereochemical assignment are not necessary for this specific compound.
However, if a chiral derivative were to be synthesized (for example, by introducing a substituent on the propanoate chain or the dioxolane ring), techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect protons that are close in space, even if they are not directly bonded. The presence or absence of cross-peaks in a NOESY or ROESY spectrum can help determine the relative stereochemistry of substituents in a molecule.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or other impurities.
Gas Chromatography (GC): Due to its volatility, GC is a suitable method for analyzing this compound.
Purity Analysis: A common setup would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) with a flame ionization detector (FID). The sample would be injected into a heated port, vaporized, and carried through the column by an inert gas. The purity is determined by the relative area of the main peak.
GC-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer allows for the identification of any impurities separated during the chromatographic run by comparing their mass spectra to library data.
Table 3: Example Gas Chromatography Conditions
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium, constant flow ~1 mL/min |
| Injector Temp | 250 °C |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, especially for less volatile impurities.
Reversed-Phase HPLC: A common method would use a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically done using a UV detector (if the compound or impurities have a chromophore) or a refractive index detector.
Chiral Chromatography: While not necessary for the achiral parent compound, if a racemic mixture of a chiral derivative were produced, chiral HPLC would be the method of choice for separating the enantiomers. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
By employing these advanced analytical methodologies, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The development of a robust GC-MS method involves the careful optimization of several parameters to achieve efficient separation and sensitive detection.
The selection of the capillary column is critical. A mid-polarity column, such as one coated with a phenyl-methylpolysiloxane stationary phase, is often suitable for separating esters and cyclic acetals. The method parameters, including injector temperature, oven temperature program, and carrier gas flow rate, must be fine-tuned to ensure good peak shape and resolution from potential impurities or matrix components.
For detection, the mass spectrometer is typically operated in electron ionization (EI) mode. A full scan acquisition allows for the collection of mass spectra, which serve as a molecular fingerprint for identification by comparison with spectral libraries. For trace-level quantification, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the target analyte. Common fragment ions for this compound would likely arise from the cleavage of the ethyl ester group and the fragmentation of the dioxolane ring.
Table 1: Representative GC-MS Method Parameters
| Parameter | Value |
|---|---|
| GC System | Gas Chromatograph with Mass Selective Detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 70 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-400 m/z |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. thermofisher.com These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. sfr.caeag.com
For this compound, the IR spectrum is expected to show strong characteristic absorption bands. A prominent peak will be the C=O stretch of the ester group, typically found in the 1730-1750 cm⁻¹ region. Additionally, a series of strong C-O stretching bands between 1000-1300 cm⁻¹ will be indicative of both the ester and the cyclic acetal (B89532) (dioxolane) functionalities. The presence of C-H stretching vibrations from the ethyl and propanoate backbone will be observed around 2850-3000 cm⁻¹.
Raman spectroscopy, on the other hand, is particularly sensitive to non-polar, symmetric bonds. sfr.ca While the C=O stretch will also be visible in the Raman spectrum, the symmetric vibrations of the C-C backbone and the dioxolane ring may produce more intense signals. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and allowing for detailed structural elucidation.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| Alkane C-H | Stretch | 2850-3000 | Medium-Strong | Medium |
| Ester C=O | Stretch | 1730-1750 | Strong | Medium |
| Ester C-O | Stretch | 1150-1250 | Strong | Weak |
| Acetal O-C-O | Asymmetric Stretch | 1100-1200 | Strong | Weak |
Theoretical and Computational Chemistry Studies of Ethyl 3 1,3 Dioxolan 2 Yl Propanoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. mdpi.com For Ethyl 3-(1,3-dioxolan-2-yl)propanoate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can be used to optimize the molecular geometry and determine key electronic properties. mdpi.com
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the HOMO is expected to be localized around the oxygen atoms of the ester and dioxolane groups, which possess lone pairs of electrons. The LUMO is likely centered on the carbonyl group of the ester, which is the most electrophilic site.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
These calculations can also provide insights into the charge distribution within the molecule, highlighting the partial positive charge on the carbonyl carbon and the partial negative charges on the oxygen atoms. This information is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. modgraph.co.uk These methods, such as Møller-Plesset perturbation theory (MP2), are often used for high-accuracy calculations of molecular geometries and energies. researchgate.net For this compound, ab initio calculations can be employed to explore its various conformations. The flexibility of the ethyl group and the propanoate chain allows for several rotational isomers (rotamers). Ab initio calculations can determine the relative energies of these conformers, identifying the most stable geometries. acs.org
Furthermore, ab initio methods are highly effective in predicting spectroscopic properties. nih.gov For instance, the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts with reasonable accuracy. modgraph.co.uk By comparing calculated and experimental NMR spectra, the conformational preferences of the molecule in solution can be inferred. modgraph.co.uknih.gov
Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. youtube.com This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound and for studying the effects of the solvent on its structure and dynamics. nih.gov
In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms are followed over time. nih.gov This allows for the sampling of a wide range of conformations and the calculation of the free energy differences between them. The simulations can reveal the most populated conformational states and the rates of interconversion between them.
Solvation effects play a crucial role in the behavior of molecules in solution. MD simulations explicitly account for solute-solvent interactions, such as hydrogen bonding and van der Waals forces. nih.gov By analyzing the radial distribution functions between different atoms of this compound and the solvent molecules, the solvation shell structure can be characterized. This provides insights into how the solvent influences the molecule's conformation and reactivity.
Mechanistic Pathways Elucidation via Computational Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. dtic.mil For reactions involving this compound, such as its hydrolysis, computational methods can be used to map out the entire reaction pathway. researchgate.netchemrxiv.org
The hydrolysis of the ester group, for example, can proceed through different mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined. nih.gov Transition state theory, combined with quantum chemical calculations, allows for the estimation of reaction rate constants. acs.org
For the hydrolysis of this compound, a key step would be the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. Computational methods can model the geometry of the tetrahedral intermediate formed in this step and the transition states leading to its formation and breakdown. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactant and product states. dtic.mil
Prediction of Spectroscopic Parameters from First Principles
The prediction of spectroscopic parameters from first principles is a valuable application of computational chemistry, as it allows for the interpretation and assignment of experimental spectra. ethz.ch
For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated using DFT. mdpi.com These calculations can help in assigning the characteristic vibrational modes, such as the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹) and the C-O stretches of the ester and dioxolane moieties. orgchemboulder.com
As mentioned earlier, NMR chemical shifts can be predicted using methods like GIAO. modgraph.co.uk These calculations can aid in the assignment of the ¹H and ¹³C NMR spectra of the molecule. By comparing the calculated and experimental shifts, the three-dimensional structure of the molecule in solution can be refined.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| IR Spectroscopy | C=O Stretching Frequency | 1742 cm⁻¹ |
| ¹H NMR | Chemical Shift (OCH₂CH₃) | 4.1 ppm |
| ¹H NMR | Chemical Shift (OCH₂CH₃) | 1.2 ppm |
The combination of these theoretical and computational approaches provides a comprehensive understanding of the chemical and physical properties of this compound at the molecular level.
Derivatives and Analogues of Ethyl 3 1,3 Dioxolan 2 Yl Propanoate: Synthesis and Research Applications
Chiral Analogues via Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Asymmetric synthesis provides a direct route to chiral molecules, and various strategies have been developed to obtain chiral analogues of ethyl 3-(1,3-dioxolan-2-yl)propanoate. These methods often employ chiral auxiliaries, catalysts, or substrates to control the stereochemical outcome of the reaction. wikipedia.orgrsc.org
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org For instance, chiral oxazolidinones or camphorsultams can be attached to the propanoate moiety to guide the stereoselective functionalization of the molecule. scielo.org.mx After the desired stereocenter is created, the auxiliary can be cleaved and recovered.
Another powerful approach is the use of chiral catalysts. For example, rhodium-catalyzed asymmetric three-component reactions have been developed for the synthesis of chiral 1,3-dioxoles with high enantioselectivity. nih.gov Chiral 1,3-dioxolan-4-ones, derived from enantiomerically pure α-hydroxy acids like lactic acid or mandelic acid, are also valuable intermediates in asymmetric synthesis. mdpi.com These compounds can undergo diastereoselective reactions, such as Michael additions, to yield chiral products. mdpi.com The aziridination of chiral 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate esters is another example of a diastereoselective reaction leading to optically active precursors of polyhydroxy amino acids. doi.org
The table below summarizes some approaches to the asymmetric synthesis of chiral dioxolane derivatives.
| Method | Chiral Source | Key Transformation | Typical Product | Enantio/Diastereoselectivity |
| Chiral Auxiliary | Oxazolidinones, Camphorsultam wikipedia.orgscielo.org.mx | Alkylation, Aldol (B89426) reaction | Chiral α- or β-substituted propanoates | High diastereoselectivity |
| Chiral Catalyst | Rhodium complexes nih.gov | Carbonyl ylide formation and cycloaddition | Chiral 1,3-dioxoles | Good to excellent enantioselectivity |
| Chiral Substrate | Chiral 1,3-dioxolan-4-ones mdpi.com | Michael addition | Chiral functionalized dioxolanones | High diastereoselectivity |
| Diastereoselective Reaction | N/A | Aziridination of chiral propenoates doi.org | Chiral aziridines | Good diastereoselection |
These chiral analogues are valuable intermediates for the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals, where specific stereochemistry is crucial for biological activity. nih.govnih.gov
Modifications of the Ester Moiety (e.g., methyl, propyl, branched esters)
Modification of the ethyl ester group in this compound to other esters, such as methyl, propyl, or branched-chain esters, can be readily achieved through standard esterification or transesterification reactions. The synthesis typically involves the reaction of 3-(1,3-dioxolan-2-yl)propanoic acid with the corresponding alcohol (methanol, propanol, isopropanol, etc.) in the presence of an acid catalyst.
The choice of the ester group can significantly influence the physical and chemical properties of the molecule, such as its solubility, boiling point, and reactivity. For example, converting the ethyl ester to a methyl or propyl ester can alter its volatility and solubility in different solvents. Branched esters, like tert-butyl esters, can be used as protecting groups that can be selectively removed under specific conditions.
The table below illustrates various ester analogues of 3-(1,3-dioxolan-2-yl)propanoic acid and their potential research applications.
| Ester Moiety | Compound Name | Synthetic Method | Potential Research Applications |
| Methyl | Mthis compound | Esterification of the corresponding acid with methanol | Used in reactions where a less sterically hindered ester is preferred. |
| Propyl | Propyl 3-(1,3-dioxolan-2-yl)propanoate | Esterification of the corresponding acid with propanol | May offer different solubility profiles for specific applications. |
| Isopropyl | Isopropyl 3-(1,3-dioxolan-2-yl)propanoate | Esterification of the corresponding acid with isopropanol | Can provide increased steric hindrance compared to linear esters. |
| tert-Butyl | tert-Butyl 3-(1,3-dioxolan-2-yl)propanoate | Esterification of the corresponding acid with tert-butanol | Often used as a protecting group for the carboxylic acid functionality. |
These modifications allow for the fine-tuning of the molecule's properties for specific synthetic transformations or for the development of new materials with desired characteristics.
Functionalization of the Dioxolane Ring System
The 1,3-dioxolane (B20135) ring, while often used as a protecting group for carbonyls due to its stability, can also be chemically modified to introduce new functional groups. wikipedia.org Such functionalizations can lead to a diverse range of analogues with unique properties and applications.
One common approach is the introduction of a hydroxyl group. For example, Ethyl 3-[4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate is a derivative where the dioxolane ring is functionalized with a hydroxymethyl group. This can be achieved through various synthetic routes, including the acetalization of a triol precursor. The hydroxyl group can then serve as a handle for further chemical modifications, such as etherification or esterification. google.com The selective oxidation of a 4-hydroxymethyl-1,3-dioxolane to the corresponding carboxylic acid has also been reported. google.com
Direct C-H bond functionalization of the dioxolane ring is a more challenging but powerful strategy. Methods like C-H hydroxylation using strong oxidizing agents such as dioxiranes can introduce hydroxyl groups at specific positions on the ring. researchgate.net Furthermore, the dioxolane ring can be incorporated into more complex heterocyclic systems, as demonstrated by the synthesis of (1,3-dioxolan-2-yl)furans. researchgate.net
Below is a table summarizing some methods for the functionalization of the dioxolane ring.
| Functional Group | Example of Functionalized Compound | Synthetic Approach | Potential Utility of the Analogue |
| Hydroxymethyl | Ethyl 3-[4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate | Acetalization of a glycerol (B35011) derivative | Intermediate for further functionalization (e.g., etherification, esterification). |
| Carboxyl | 1,3-Dioxolane-4-carboxylic acid google.com | Selective oxidation of a 4-hydroxymethyl-1,3-dioxolane | Building block for polyesters or polyamides. |
| Furan (B31954) | (1,3-Dioxolan-2-yl)furans researchgate.net | Reaction of formylfurans with ethylene (B1197577) glycol | Precursors to complex heterocyclic systems. |
The ability to functionalize the dioxolane ring significantly expands the chemical space of accessible derivatives, opening up new avenues for the development of novel compounds with interesting biological or material properties. researchgate.net
Extended Carbon Chain Analogues and Their Synthetic Utility
Extending the three-carbon propanoate chain of this compound to four, five, or more carbons leads to a homologous series of compounds with distinct synthetic applications. These extended-chain analogues, such as ethyl 4-(1,3-dioxolan-2-yl)butanoate and ethyl 5-(1,3-dioxolan-2-yl)pentanoate, are valuable building blocks in organic synthesis.
The synthesis of these analogues typically starts from an appropriate ketoester. For example, ethyl 4-(1,3-dioxolan-2-yl)butanoate can be prepared by the acetalization of ethyl 4-oxobutanoate (B1241810) (ethyl levulinate) with ethylene glycol in the presence of an acid catalyst. chemicalbook.comnih.gov A similar strategy can be applied to synthesize higher homologues.
These extended-chain analogues are useful in the synthesis of various target molecules. The dioxolane moiety serves as a masked aldehyde or ketone, which can be deprotected at a later stage of the synthesis. The ester functionality can be converted into other functional groups, such as alcohols, amides, or acids. This combination of functionalities makes these compounds versatile intermediates for the construction of complex carbon skeletons. For instance, they can be used in the synthesis of natural products, pharmaceuticals, and fragrances. mdpi.com
The table below lists some extended carbon chain analogues and their potential synthetic applications.
| Compound Name | Number of Carbons in Chain (excluding ester) | Typical Synthetic Precursor | Synthetic Utility |
| Ethyl 4-(1,3-dioxolan-2-yl)butanoate nih.govcymitquimica.com | 4 | Ethyl 4-oxobutanoate | Building block for γ-lactones, 1,5-dicarbonyl compounds. |
| Ethyl 5-(1,3-dioxolan-2-yl)pentanoate | 5 | Ethyl 5-oxopentanoate | Precursor for δ-lactones and 1,6-dicarbonyl compounds. |
| Ethyl 6-(1,3-dioxolan-2-yl)hexanoate | 6 | Ethyl 6-oxohexanoate | Synthesis of macrocyclic compounds and long-chain functionalized molecules. |
The synthetic utility of these extended-chain analogues lies in their ability to introduce a protected carbonyl group at a specific distance from an ester functionality, providing a strategic advantage in multistep synthetic sequences.
Future Research Directions and Emerging Trends for Ethyl 3 1,3 Dioxolan 2 Yl Propanoate
Integration into Flow Chemistry and Microreactor Technologies
The adoption of continuous flow chemistry and microreactor technologies offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and greater efficiency. Future research into the synthesis and transformations of Ethyl 3-(1,3-dioxolan-2-yl)propanoate is expected to increasingly leverage these technologies.
The continuous flow synthesis of pharmaceutical intermediates has demonstrated considerable potential for improving the efficiency of active pharmaceutical ingredient (API) production. Research in this area could focus on developing a robust and scalable continuous flow process for the synthesis of this compound itself. This would involve optimizing reaction conditions such as temperature, pressure, and residence time to maximize yield and purity. The use of computational fluid dynamics (CFD) could aid in the design of efficient microreactors for this purpose.
Furthermore, the application of flow chemistry to subsequent reactions involving this compound as a reactant is a promising avenue. The precise control offered by microreactors could enable selective transformations of the ester or dioxolane functionalities, which might be challenging to achieve in batch processes. This could lead to the development of novel, streamlined synthetic routes to more complex molecules.
Key Research Objectives in Flow Chemistry:
| Research Area | Objective | Potential Advantages |
| Synthesis | Develop a continuous flow synthesis of this compound. | Increased yield, improved safety, scalability. |
| Transformations | Investigate the use of microreactors for selective reactions of this compound. | Enhanced reaction control, access to novel derivatives. |
| Process Integration | Design multi-step flow processes incorporating the synthesis and subsequent reaction of the compound. | Reduced footprint, minimized waste, increased overall efficiency. |
Applications in Biocatalysis and Enzymatic Transformations
Biocatalysis is an increasingly important tool in modern organic synthesis, offering high selectivity and mild reaction conditions. Future research will likely explore the use of enzymes for both the synthesis and modification of this compound.
A particularly promising area is the chemoenzymatic synthesis of dioxolanes. Research could focus on developing an enzymatic or chemoenzymatic cascade for the production of this compound, potentially starting from renewable resources. This would align with the growing demand for sustainable chemical manufacturing processes.
Enzymatic transformations of the existing molecule also present exciting possibilities. For instance, lipases could be employed for the stereoselective hydrolysis of the ethyl ester, providing access to the corresponding chiral carboxylic acid, a potentially valuable building block. The enzymatic resolution of related β-hydroxy esters has been successfully demonstrated, suggesting the feasibility of this approach.
Potential Biocatalytic Applications:
| Transformation | Enzyme Class | Potential Outcome |
| Synthesis | Hydrolases, Lyases | "Green" synthesis from renewable feedstocks. |
| Ester Hydrolysis | Lipases, Esterases | Enantioselective production of 3-(1,3-dioxolan-2-yl)propanoic acid. |
| Reduction | Dehydrogenases | Stereoselective reduction of the ester to the corresponding alcohol. |
Development of Novel Catalytic Systems for its Synthesis and Reactions
The development of new and improved catalytic systems is crucial for enhancing the efficiency and sustainability of chemical processes. For this compound, research in this area could focus on both its synthesis and its subsequent chemical transformations.
The formation of the 1,3-dioxolane (B20135) ring, an acetalization reaction, is a key step in the synthesis of this compound. Future research could investigate novel heterogeneous or homogeneous catalysts that are more active, selective, and recyclable than traditional acid catalysts. This could include the development of solid acid catalysts, metal-organic frameworks (MOFs), or organocatalysts.
Furthermore, new catalytic methods for the selective transformation of the functional groups in this compound are of interest. For example, developing catalysts that can selectively open the dioxolane ring under mild conditions would provide a valuable synthetic tool. Similarly, catalysts for the selective modification of the propanoate chain without affecting the dioxolane ring would expand the synthetic utility of this compound.
Exploration of its Role in Supramolecular Chemistry or Self-Assembly
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. The structural features of this compound, including the polar dioxolane ring and the ester group, suggest its potential for participating in such interactions.
Research in this area could explore the use of this compound or its derivatives as building blocks for the construction of supramolecular architectures. For instance, the dioxolane moiety could act as a hydrogen bond acceptor, while the ester group could be modified to include other recognition sites. The self-assembly of poly(1,3-dioxolane) has been reported, indicating the potential for dioxolane-containing molecules to form ordered structures.
The incorporation of this compound into host-guest systems is another intriguing possibility. The dioxolane ring could serve as a binding site for specific guest molecules, and the propanoate chain could be functionalized to create more complex host structures. The use of a TADDOL derivative containing a dioxolane ring in host-guest chemistry provides a precedent for this line of inquiry.
Future Research in Supramolecular Chemistry:
| Research Area | Potential Application |
| Crystal Engineering | Design of crystalline materials with specific packing arrangements. |
| Host-Guest Chemistry | Development of new host molecules for molecular recognition. |
| Self-Assembled Monolayers | Formation of functionalized surfaces with tailored properties. |
Q & A
Q. What are the established synthetic routes for Ethyl 3-(1,3-dioxolan-2-yl)propanoate, and how do reaction parameters influence yield?
The compound is typically synthesized via condensation reactions between ethyl acetoacetate derivatives and dioxolane-containing reagents. A photochemical approach using Hantzsch esters as formylation agents has been reported for structurally similar compounds, where reaction time, solvent polarity, and temperature critically affect yield and purity . Alternative methods may involve catalytic reductive stabilization, as observed in lignin depolymerization studies using metal catalysts (e.g., Pd/C or Ru/C) under mild hydrogen pressure . Contradictions in yield optimization arise from competing side reactions, such as over-reduction or ring-opening of the dioxolane moiety, necessitating careful control of stoichiometry and catalyst loading.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- HSQC NMR : Resolves cross-peaks between protons and carbons in the dioxolane ring, confirming regiochemistry and substituent positions .
- GC-FID/MS : Quantifies monomeric products in complex mixtures, with electron ionization (EI) fragmentation patterns aiding structural validation .
- FT-IR : Identifies ester carbonyl (C=O, ~1740 cm⁻¹) and dioxolane ether (C-O-C, ~1100 cm⁻¹) stretches .
- Density and boiling point data : Physical properties (e.g., density ~1.012 g/cm³, boiling point ~240°C) assist in purification and solvent selection .
Q. How does the dioxolane ring influence the compound’s reactivity compared to other esters?
The 1,3-dioxolane ring enhances electron density at the ester carbonyl via electron-donating effects, reducing susceptibility to nucleophilic attack. Unlike sulfanyl- or methoxy-substituted esters (e.g., ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate), the dioxolane group stabilizes intermediates in reductive reactions, enabling selective hydrogenolysis of specific bonds without ester cleavage . Comparative studies show slower hydrolysis rates in acidic media due to steric shielding of the ester group by the dioxolane ring .
Advanced Research Questions
Q. What catalytic applications does this compound have in biomass valorization?
The compound acts as a stabilizing agent in lignin solvolysis, where its reductive capacity prevents repolymerization of lignin monomers. Metal-catalyzed systems (e.g., Ru/C) leverage the dioxolane group to stabilize intermediates, yielding monomeric phenols detected via GC-FID/MS. Mechanistic studies using Van Krevelen diagrams confirm hydrogen transfer from the dioxolane ring to reactive lignin fragments, suppressing char formation .
Q. What mechanistic insights explain the compound’s behavior under reductive conditions?
Under hydrogenation, the dioxolane ring undergoes partial cleavage to form diols, which act as hydrogen donors. Isotopic labeling (D₂) and kinetic studies reveal a two-step pathway: (1) initial ester reduction to the alcohol, followed by (2) dioxolane ring-opening to generate propanoic acid derivatives. Competing pathways, such as full hydrogenolysis to propane diol, are minimized by using low-pressure H₂ and non-polar solvents .
Q. How can computational methods predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) simulations of the dioxolane ring’s electron density profile predict regioselectivity in electrophilic substitutions. Molecular dynamics (MD) studies model steric interactions during catalytic hydrogenation, identifying optimal catalyst geometries (e.g., Pd nanoparticles) for selective reduction . These methods guide experimental design by screening solvent-catalyst combinations in silico.
Q. What analytical challenges arise when quantifying this compound in multicomponent mixtures?
Co-elution with structurally similar esters (e.g., ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate) complicates GC-MS analysis. Derivatization with silylating agents (e.g., BSTFA) enhances chromatographic resolution by increasing volatility. LC-MS/MS with MRM (multiple reaction monitoring) improves specificity by targeting unique fragmentation ions (e.g., m/z 202 → 85) .
Methodological and Safety Considerations
Q. What are the optimal storage conditions to ensure compound stability?
Store at 20°C in inert atmospheres (N₂ or Ar) to prevent oxidation. The dioxolane ring is hygroscopic; desiccants (e.g., molecular sieves) must be added to storage vials. Decomposition products (e.g., propanoic acid) form under prolonged exposure to light, necessitating amber glassware .
Q. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS for detailed protocols .
- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and acids, which may induce exothermic ring-opening reactions .
Q. How can derivatives of this compound be synthesized for tailored applications?
Functionalize the dioxolane ring via nucleophilic substitution (e.g., with Grignard reagents) or cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups. For example, ethyl 3-(4-hydroxymethyl-1H-imidazol-2-yl)propanoate derivatives are synthesized via silyl-protected intermediates, followed by deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
